5-(3-N,N-Dimethylsulfamoylphenyl)-2-hydroxyisonicotinic acid
Description
5-(3-N,N-Dimethylsulfamoylphenyl)-2-hydroxyisonicotinic acid is an organic compound that belongs to the class of sulfonamides and isonicotinic acids. This compound is characterized by the presence of a dimethylsulfamoyl group attached to a phenyl ring, which is further connected to a hydroxyisonicotinic acid moiety. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Properties
IUPAC Name |
5-[3-(dimethylsulfamoyl)phenyl]-2-oxo-1H-pyridine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O5S/c1-16(2)22(20,21)10-5-3-4-9(6-10)12-8-15-13(17)7-11(12)14(18)19/h3-8H,1-2H3,(H,15,17)(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZEWVPRLPXBLMQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=CC(=C1)C2=CNC(=O)C=C2C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-N,N-Dimethylsulfamoylphenyl)-2-hydroxyisonicotinic acid typically involves multi-step organic reactions. One common method includes the following steps:
Nitration: The starting material, 3-N,N-Dimethylsulfamoylbenzene, undergoes nitration to introduce a nitro group.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.
Coupling Reaction: The resulting amine is coupled with 2-hydroxyisonicotinic acid using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
5-(3-N,N-Dimethylsulfamoylphenyl)-2-hydroxyisonicotinic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.
Reduction: The nitro group (if present) can be reduced to an amine using reducing agents like hydrogen gas and palladium catalyst.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of a carbonyl derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of substituted sulfonamide derivatives.
Scientific Research Applications
5-(3-N,N-Dimethylsulfamoylphenyl)-2-hydroxyisonicotinic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-(3-N,N-Dimethylsulfamoylphenyl)-2-hydroxyisonicotinic acid involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt metabolic pathways and lead to the desired therapeutic effects. The hydroxyisonicotinic acid moiety may also contribute to the compound’s biological activity by interacting with cellular receptors and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
5-(3-N,N-Dimethylsulfamoylphenyl)-2-hydroxybenzoic acid: Similar structure but with a benzoic acid moiety instead of isonicotinic acid.
5-(3-N,N-Dimethylsulfamoylphenyl)-2-hydroxycinnamic acid: Contains a cinnamic acid moiety.
Uniqueness
5-(3-N,N-Dimethylsulfamoylphenyl)-2-hydroxyisonicotinic acid is unique due to the presence of both the sulfonamide and hydroxyisonicotinic acid groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
